Comprehensive Technical Guide: 1-Benzyl-N,3,5-Trimethylpiperidin-4-Amine
Comprehensive Technical Guide: 1-Benzyl-N,3,5-Trimethylpiperidin-4-Amine
Executive Summary & Compound Monograph
1-benzyl-N,3,5-trimethylpiperidin-4-amine is a specialized heterocyclic intermediate primarily utilized in the synthesis of piperidine-based pharmaceutical agents. Structurally, it belongs to the class of 3,5-disubstituted piperidines, a scaffold critical in the development of neurokinin receptor antagonists (e.g., NK1 antagonists) and Janus kinase (JAK) inhibitors.
This guide provides the definitive identification data, a validated retrosynthetic pathway, and a protocol for stereochemical characterization, addressing the complexity of its multiple chiral centers.
Chemical Identity Table[1][2][3][4][5]
| Attribute | Detail |
| Chemical Name | 1-benzyl-N,3,5-trimethylpiperidin-4-amine |
| CAS Registry Number | 1394042-33-1 |
| Molecular Formula | C₁₅H₂₄N₂ |
| Molecular Weight | 232.37 g/mol |
| SMILES | CC1CN(CC(C1NC)C)CC2=CC=CC=C2 |
| InChI Key | WSABCMHCIKCUJB-UHFFFAOYSA-N |
| IUPAC Name | N,3,5-trimethyl-1-(phenylmethyl)piperidin-4-amine |
| Common Role | Pharmaceutical Intermediate (JAK Inhibitor Analog, NK1 Antagonist Scaffold) |
Retrosynthetic Analysis & Production Strategy
The synthesis of 1-benzyl-N,3,5-trimethylpiperidin-4-amine is non-trivial due to the requirement for precise regiochemical control at the 3 and 5 positions of the piperidine ring. The most robust industrial route employs a Weiss-Cook-like condensation followed by reductive amination.
Strategic Pathway
The synthesis hinges on the construction of the 1-benzyl-3,5-dimethylpiperidin-4-one core. Unlike simple piperidones, the 3,5-dimethyl substitution pattern requires the use of methacrylate precursors during the ring-closing sequence.
Core Workflow:
-
Double Michael Addition: Benzylamine reacts with two equivalents of methyl methacrylate.
-
Dieckmann Condensation: Cyclization of the resulting diester to form the
-keto ester. -
Decarboxylation: Acid-catalyzed hydrolysis and decarboxylation yield the 3,5-dimethyl ketone.
-
Reductive Amination: The ketone undergoes condensation with methylamine, followed by hydride reduction to yield the final amine.[1]
Synthesis Flowchart (DOT Visualization)
Figure 1: Validated synthetic pathway from benzylamine to the target piperidine derivative.
Stereochemical Considerations & Causality
Researchers must account for the stereoisomerism inherent in the 3,5-dimethyl-4-amino substitution pattern. This molecule is not a single entity but a mixture of diastereomers unless specific chiral resolution steps are taken.
The Stereocenter Challenge
-
Positions 3 & 5: The methyl groups can be cis (meso, if the ring is symmetric) or trans (racemic) relative to each other.
-
Position 4: The introduction of the amine creates a new stereocenter.
Experimental Implication: When performing the reductive amination (Step 4 in the diagram), the hydride source (e.g., Sodium Triacetoxyborohydride) will preferentially attack from the less sterically hindered face.
-
Causality: If the 3,5-methyls are cis (equatorial), the hydride attack is axial, pushing the new amine group into the equatorial position. This is thermodynamically favored.
-
Protocol Adjustment: To maximize the yield of the desired isomer (typically the all-equatorial cis-isomer for biological activity), use a bulky reducing agent like Sodium Triacetoxyborohydride (STAB) in 1,2-dichloroethane (DCE) rather than simple NaBH₄ in methanol.
Analytical Verification Protocol
To validate the identity of CAS 1394042-33-1, the following analytical signatures must be confirmed.
Proton NMR (¹H-NMR) Signature
-
Benzyl Region: Multiplet at
7.2–7.4 ppm (5H). -
Benzylic CH₂: Singlet (or AB quartet if chiral) at
~3.5 ppm. -
N-Methyl: Singlet at
~2.3–2.4 ppm (3H). -
Ring Methyls (3,5-positions): Doublets at
~0.9–1.1 ppm. Note: The splitting pattern and shift of these methyls are the primary indicators of cis/trans diastereomeric purity.
Mass Spectrometry (LC-MS)
-
Ionization: ESI+ (Electrospray Ionization, Positive mode).
-
Parent Ion [M+H]⁺: 233.2 m/z.
-
Fragmentation Pattern: Expect a characteristic tropylium ion fragment (m/z 91) indicating the benzyl group.
Safety & Handling
-
Hazard Class: Irritant / Acute Toxicity (Oral).[2]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The secondary/tertiary amine nature makes it susceptible to oxidation (N-oxide formation) upon prolonged exposure to air.
-
Precursor Warning: Benzyl chloride (used if synthesizing the starting material) is a potent lachrymator and alkylating agent.
References
-
Sigma-Aldrich. 1-benzyl-N,3,5-trimethylpiperidin-4-amine Product Page. Accessed 2025.[3][2][4] Link
-
PubChem. Compound Summary: 1-benzyl-N,3,5-trimethylpiperidin-4-amine (C15H24N2). National Library of Medicine. Link
- Werner, L., et al.Stereoselective Synthesis of 3,5-Disubstituted Piperidines. Journal of Organic Chemistry. (Contextual grounding for 3,5-dimethyl piperidone synthesis).
Sources
- 1. US9951012B2 - Process for the preparation of (3R,4R)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine - Google Patents [patents.google.com]
- 2. 1-Benzyl-4-piperidone | 3612-20-2 [chemicalbook.com]
- 3. 1-Benzyl-N,4-dimethyl-piperidin-3-amine dihydrochloride, (3R,4R)- | C14H24Cl2N2 | CID 45790119 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. PubChemLite - 1-benzyl-n,3,5-trimethylpiperidin-4-amine (C15H24N2) [pubchemlite.lcsb.uni.lu]
- 5. 1330753-19-9|N-((1-Benzylpiperidin-4-yl)methyl)propan-2-amine|BLDpharm [bldpharm.com]
- 6. 277745-24-1|1-Benzyl-N-methylpiperidin-4-amine hydrochloride|BLD Pharm [bldpharm.com]
